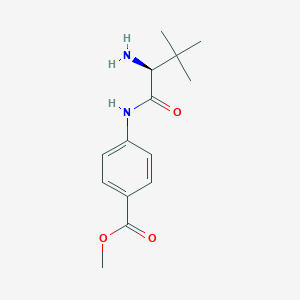

Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

Beschreibung

Eigenschaften

Molekularformel |

C14H20N2O3 |

|---|---|

Molekulargewicht |

264.32 g/mol |

IUPAC-Name |

methyl 4-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)11(15)12(17)16-10-7-5-9(6-8-10)13(18)19-4/h5-8,11H,15H2,1-4H3,(H,16,17)/t11-/m1/s1 |

InChI-Schlüssel |

LSYIOKYLSGSHEU-LLVKDONJSA-N |

Isomerische SMILES |

CC(C)(C)[C@@H](C(=O)NC1=CC=C(C=C1)C(=O)OC)N |

Kanonische SMILES |

CC(C)(C)C(C(=O)NC1=CC=C(C=C1)C(=O)OC)N |

Herkunft des Produkts |

United States |

Technical Guide: Physicochemical Characterization of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

An in-depth technical guide by a Senior Application Scientist.

Introduction

Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate is a novel small molecule with potential applications in pharmaceutical development. As with any new chemical entity (NCE), a thorough understanding of its physicochemical properties is a prerequisite for any meaningful biological or pharmacological investigation. These fundamental properties govern a compound's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive framework for the systematic characterization of this molecule. We will move beyond a simple checklist of properties, focusing instead on the causality behind experimental choices and the integrated interpretation of data. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for informed decision-making in a drug discovery and development pipeline.

Molecular Identity and Structural Verification

Before any other property is measured, the absolute identity and purity of the analyte must be unequivocally confirmed. An erroneous or impure sample will invalidate all subsequent data.

Core Structural Attributes

A foundational understanding of the molecule's structure informs the entire characterization strategy.

-

Molecular Formula: C₁₄H₂₀N₂O₃

-

Molecular Weight: 264.32 g/mol

-

Key Structural Features:

-

Aromatic Ring: Provides a chromophore for UV-Vis detection.

-

Ester and Amide Groups: Potential sites for hydrolysis.

-

Primary Amine: A basic center, making the molecule's properties pH-dependent.

-

Chiral Center: (S)-configuration at C2 of the butanamido moiety.

-

Tert-butyl Group: A bulky, lipophilic group that may influence solubility and crystal packing.

-

Recommended Analytical Workflow for Confirmation

The following is a standard, multi-technique approach to confirm the structure and assess the purity of a newly synthesized batch.

Caption: Workflow for Physicochemical Characterization.

Table 1: Predicted Spectroscopic Data and Purity Assessment

| Technique | Purpose | Predicted Observations / Acceptance Criteria |

| ¹H NMR | Structural Confirmation | - Singlet, ~9H (tert-butyl group) around 1.0-1.5 ppm.[1] - Broad singlet, ~2H (amine N-H) from 0.5-5.0 ppm, exchangeable with D₂O.[2][3] - Protons on carbon adjacent to amine (~2.3-3.0 ppm).[3][4] - Aromatic protons showing para-substitution pattern. - Singlet, 3H (methyl ester). |

| ¹³C NMR | Structural Confirmation | - Quaternary carbon and methyl carbons of the tert-butyl group.[5] - Signals for aromatic, amide, and ester carbons in expected regions. |

| Mass Spec (ESI+) | Molecular Wt. Confirmation | - Primary ion observed: [M+H]⁺ at m/z = 265.33.[6][7][8] |

| HPLC-UV | Purity Assessment | - Purity ≥ 95% by peak area normalization for early-stage research.[9][10][11][12][13] |

Core Physicochemical Properties

The following properties are critical for predicting the in vivo fate of a drug candidate. The proposed experimental conditions are standard in the pharmaceutical industry and designed to mimic physiological conditions where relevant.

Acidity (pKa)

The pKa of the primary amine is arguably the most critical parameter, as it dictates the charge state of the molecule at physiological pH, which in turn governs solubility, permeability, and receptor interactions.

-

Predicted pKa: Based on similar aliphatic primary amines, the pKa is expected to be in the range of 9.0 - 10.5.

-

Expert Insight: The electron-withdrawing nature of the adjacent amide group will likely lower the pKa slightly compared to a simple alkylamine.

Step-by-Step Protocol: Potentiometric Titration

-

Preparation: Accurately prepare a 1-5 mM solution of the compound in a co-solvent system (e.g., 20% MeOH in water) to ensure solubility across the titration range.

-

Instrumentation: Use a calibrated pH meter and an automated titrator for precise delivery of the titrant.

-

Titration: Titrate the solution with a standardized solution of 0.1 M HCl to protonate the amine fully.

-

Back-Titration: Subsequently, titrate the acidified solution with a standardized 0.1 M NaOH solution. Record the pH as a function of the volume of NaOH added.

-

Analysis: The pKa is determined from the inflection point of the titration curve, specifically the pH at which 50% of the amine is neutralized. Software analysis using the Henderson-Hasselbalch equation provides a precise value.

Trustworthiness by Design: This method is self-validating. The shape of the titration curve and the clear inflection point provide confidence in the measurement. The use of standardized acid and base solutions ensures accuracy.

Lipophilicity (LogP and LogD)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes. For an ionizable compound like this one, it is essential to measure the distribution coefficient (LogD) at physiological pH, not just the partition coefficient (LogP) of the neutral species.

-

Predicted LogP: The presence of the bulky tert-butyl group and the aromatic ring suggests a moderate to high lipophilicity for the neutral form.

-

LogD at pH 7.4: Since the predicted pKa is >9, the molecule will be predominantly in its protonated, charged form at pH 7.4. Therefore, LogD₇.₄ will be significantly lower (less lipophilic) than the LogP.

Step-by-Step Protocol: Shake-Flask Method (OECD 107)

-

System Preparation: Use n-octanol (pre-saturated with buffer) and a phosphate buffer at pH 7.4 (pre-saturated with n-octanol).

-

Compound Addition: Prepare a stock solution of the compound in the aqueous phase. Add a known volume to a vial containing a known volume of n-octanol.

-

Equilibration: Vigorously shake the vial for a set period (e.g., 1 hour) to allow the compound to partition between the two phases. Let the phases separate completely, often aided by centrifugation.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculation: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).

Causality Behind the Choice: The shake-flask method is the gold standard for LogP/D determination. Direct measurement of concentration in both phases provides an unambiguous result. Using a buffer at pH 7.4 gives the most physiologically relevant value for predicting drug absorption and distribution.

Aqueous Solubility

Poor aqueous solubility is a major cause of failure for drug candidates. It is crucial to determine solubility under various conditions to anticipate potential formulation challenges.

-

Predicted Solubility: The molecule has both lipophilic (tert-butyl, aromatic ring) and hydrophilic (amine, ester, amide) features. However, as it will be charged at physiological pH, its solubility is expected to be pH-dependent and likely higher at lower pH values.

Step-by-Step Protocol: Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess of the solid compound to vials containing different aqueous media (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate-buffered saline).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours. This extended time ensures that a true thermodynamic equilibrium between the solid and dissolved states is reached.

-

Phase Separation: Filter or centrifuge the samples to remove all undissolved solid. This is a critical step to avoid overestimation.

-

Quantification: Dilute the supernatant and analyze the concentration of the dissolved compound using a calibrated HPLC-UV method.

-

Result: The measured concentration represents the thermodynamic solubility under those specific conditions.

Expert Insight: We perform this test at multiple pH values because of the amine's pKa. The solubility is expected to be significantly higher at pH 5.0 (where the compound is fully protonated and exists as a salt) than at pH 7.4. This information is vital for selecting appropriate formulation strategies.

Solid-State Properties

The solid-state form of an active pharmaceutical ingredient (API) can profoundly impact its stability, dissolution rate, and manufacturability. An initial screen for polymorphism is a necessary part of characterization.

Table 2: Summary of Key Physicochemical Assays

| Property | Methodology | Rationale / Insight |

| pKa | Potentiometric Titration | Determines the ionization state at physiological pH, which controls solubility and permeability. |

| LogD at pH 7.4 | Shake-Flask (Octanol/Buffer) | Measures effective lipophilicity under physiological conditions, a key predictor of membrane transport. |

| Aqueous Solubility | Thermodynamic (HPLC-UV) | Quantifies the maximum dissolved concentration at equilibrium; critical for predicting oral absorption. |

| Thermal Properties | DSC / TGA | Identifies melting point, decomposition temperature, and potential polymorphic forms. |

| Crystallinity | XRPD | Determines if the material is crystalline or amorphous, which affects stability and dissolution. |

Recommended Initial Screen:

-

Differential Scanning Calorimetry (DSC): Heating a small sample reveals thermal events. A sharp endotherm indicates the melting point of a crystalline solid, while a broad transition might suggest an amorphous form or the presence of solvates.

-

X-ray Powder Diffraction (XRPD): This technique provides a unique "fingerprint" for a crystalline solid. A sharp diffraction pattern confirms crystallinity, while a broad halo indicates an amorphous material. Running XRPD on batches produced under different crystallization conditions can reveal the existence of different polymorphs.

Caption: Relationship between pH, Ionization, and Properties.

Conclusion and Integrated Perspective

The physicochemical characterization of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate is not merely a data collection exercise. It is an integrated strategy to build a comprehensive profile of a potential drug candidate. The data from these assays—pKa, LogD, solubility, and solid-state form—are interconnected. The pKa informs the design of the LogD and solubility studies. The solid form identified by XRPD and DSC is the material used for all other measurements to ensure consistency.

By following the robust, validated protocols outlined in this guide, researchers can generate a high-quality dataset. This dataset will serve as the foundation for developing suitable formulations, interpreting results from biological assays, and ultimately predicting the in vivo performance of this promising new chemical entity.

References

-

Vertex AI Search Result[6] Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available from:

-

Vertex AI Search Result[9] Why HPLC Is Essential in the Pharmaceutical Industry. Pharma Now. Available from:

-

Vertex AI Search Result[7] Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Available from:

-

Vertex AI Search Result[2] Video: NMR Spectroscopy Of Amines. JoVE. Available from:

-

Vertex AI Search Result[10] Why Is HPLC Ideal for Chemical Purity Testing?. Moravek, Inc. Available from:

-

Vertex AI Search Result[11] HPLC in pharmaceutical analysis. Labotec. Available from:

-

Vertex AI Search Result[14] Small molecule analysis using MS. Bioanalysis Zone. Available from:

-

Vertex AI Search Result[8] 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Chemistry LibreTexts. Available from:

-

Vertex AI Search Result[12] Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs. Available from:

-

Vertex AI Search Result[13] Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Available from:

-

Vertex AI Search Result[15] 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Chemistry LibreTexts. Available from:

-

Vertex AI Search Result[3] 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available from:

-

Vertex AI Search Result[16] Spectroscopy of Amines. Oregon State University. Available from:

-

Vertex AI Search Result[1] t-Butyl group towers over other 1H resonances. ACD/Labs. Available from:

-

Vertex AI Search Result[17] Amines. Available from:

-

Vertex AI Search Result[4] 23.5: Spectroscopic Properties of Amines. Chemistry LibreTexts. Available from:

-

Vertex AI Search Result[5] 13-C NMR - How Many Signals. Master Organic Chemistry. Available from:

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. jove.com [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. zefsci.com [zefsci.com]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pharmanow.live [pharmanow.live]

- 10. moravek.com [moravek.com]

- 11. labotec.co.za [labotec.co.za]

- 12. njlabs.com [njlabs.com]

- 13. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 14. bioanalysis-zone.com [bioanalysis-zone.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 17. orgchemboulder.com [orgchemboulder.com]

Technical Whitepaper & Safety Profile: Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

Executive Summary & Molecular Identity

Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate (CAS: 1097968-27-8) is a highly specialized chiral intermediate utilized predominantly in the pharmaceutical research sector[1]. It serves as a foundational building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically functioning as a core motif for von Hippel-Lindau (VHL) E3 ligase recruiting ligands[2]. This whitepaper synthesizes its physicochemical properties, toxicological profile, and validated handling protocols to establish a comprehensive guide for drug development professionals.

Table 1: Physicochemical & Structural Properties

| Parameter | Specification |

| Chemical Name | Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate |

| CAS Registry Number | 1097968-27-8[3] |

| Molecular Formula | C₁₄H₂₀N₂O₃ |

| Molecular Weight | 264.32 g/mol |

| Structural Components | L-tert-Leucine core + Methyl 4-aminobenzoate spacer |

| Appearance | White to off-white solid/powder |

| Solubility | Soluble in DMF, DMSO, DCM; sparingly soluble in water |

Mechanistic Context in Drug Development

In the rapidly evolving field of targeted protein degradation, the architecture of the E3 ligase recruiting moiety is critical for the successful formation of the ternary complex (Target Protein–PROTAC–E3 Ligase)[4].

Causality in Structural Design: The (S)-tert-leucine core of this compound provides a bulky, sterically hindered tert-butyl group. This specific geometry is not arbitrary; it is designed to optimally occupy the hydrophobic binding pocket of the VHL protein, mimicking the native binding dynamics of the hydroxyproline-containing HIF-1α peptide[2]. Concurrently, the methyl 4-aminobenzoate segment acts as a rigid aromatic spacer. Once the methyl ester is hydrolyzed to a carboxylic acid, it provides a highly stable vector for attaching various PROTAC linkers (such as PEG or alkyl chains), projecting the linker out of the E3 ligase pocket to prevent steric clashes with the VHL surface[5].

Mechanism of targeted protein degradation via PROTACs utilizing VHL-recruiting ligands.

Safety Data Sheet (SDS) & Toxicological Profile

As an R&D-exclusive chemical, empirical in vivo toxicity data for CAS 1097968-27-8 is limited. Consequently, rigorous risk assessment relies on scientifically validated read-across methodology derived from its constituent moieties: L-tert-leucine and methyl 4-aminobenzoate derivatives[1].

Table 2: GHS Hazard Classification & Safety Parameters

| Hazard Parameter | GHS Classification | Toxicological Causality & Rationale |

| Acute Oral Toxicity | Category 5 (Est. LD50 > 2000 mg/kg) | Extrapolated from amino acid derivatives; low systemic toxicity expected. |

| Skin Corrosion/Irritation | Category 2 (H315) | The free primary amine can disrupt epidermal lipid bilayers, causing localized irritation. |

| Serious Eye Damage | Category 2A (H319) | Direct contact causes significant ocular irritation due to localized pH alterations. |

| Skin Sensitization | Category 1 (H317) | Aromatic amides/amines can act as haptens, potentially triggering immune-mediated sensitization. |

| STOT - Single Exposure | Category 3 (H335) | Inhalation of fine crystalline powders may cause acute respiratory tract irritation. |

Occupational Exposure & Handling Protocols

-

Storage Conditions: Must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to slow oxidative degradation and environmental CO₂ absorption (carbamate formation) if left exposed to ambient air.

-

Personal Protective Equipment (PPE): Handlers must utilize nitrile gloves (minimum 0.11 mm thickness to prevent permeation of aromatic organics), safety goggles with side shields, and an approved particulate respirator (N95/FFP2) when weighing dry powders outside of a containment enclosure.

-

Environmental Release: Prevent release into waterways. The lipophilic tert-butyl and aromatic groups present a moderate risk of aquatic toxicity.

Self-Validating Experimental Methodologies

To ensure the scientific integrity of PROTAC synthesis, the generation and handling of this intermediate must follow strict, self-validating protocols to prevent racemization of the critical (S)-stereocenter.

Workflow for the synthesis of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate.

Protocol 1: Amide Coupling (Synthesis of Boc-Protected Intermediate)

Causality in Reagent Selection: The coupling of tert-leucine derivatives is notoriously difficult due to the severe steric hindrance imposed by the adjacent tert-butyl group. Standard carbodiimides (e.g., EDC, DCC) result in sluggish kinetics and significant epimerization at the chiral alpha-carbon. HATU is employed because it generates a highly reactive HOAt ester intermediate, accelerating the amidation process while suppressing racemization, thereby preserving the structural integrity of the (S)-enantiomer[2].

-

Preparation: In an oven-dried round-bottom flask under Argon, dissolve Boc-L-tert-leucine (1.0 eq) and Methyl 4-aminobenzoate (1.1 eq) in anhydrous DMF (0.2 M).

-

Activation: Cool the solution to 0°C. Add HATU (1.2 eq) portion-wise. Stir for 10 minutes to allow the formation of the active HOAt ester.

-

Coupling: Add DIPEA (3.0 eq) dropwise. DIPEA acts as a non-nucleophilic base that neutralizes the system without competing for the activated ester. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active amine spot and the emergence of a new, less polar spot indicates completion. Confirm via LC-MS (target [M+H]⁺ = 365 m/z).

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Boc Deprotection to Yield Target Compound

Causality in Deprotection: Acidic cleavage using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is selected because the tert-butyl carbamate undergoes fragmentation into isobutylene and carbon dioxide under anhydrous acidic conditions, leaving the methyl ester moiety completely intact.

-

Preparation: Dissolve the crude Boc-protected intermediate in anhydrous DCM (0.1 M).

-

Cleavage: Cool to 0°C and slowly add TFA to achieve a 1:4 TFA:DCM ratio.

-

Reaction: Stir at room temperature for 2 hours.

-

Validation (Self-Validating Step): Monitor gas evolution (isobutylene/CO₂). Once bubbling ceases, the reaction is visually complete. Confirm completion via LC-MS (target [M+H]⁺ = 265.1 m/z).

-

Isolation: Concentrate the mixture under reduced pressure. Neutralize the resulting TFA salt by dissolving in DCM and washing with saturated NaHCO₃. Extract, dry, and concentrate to yield Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate as a free base.

References

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Frontiers in Chemistry URL:[Link]

-

FDA-approved kinase inhibitors in PROTAC design, development and synthesis Signal Transduction and Targeted Therapy (NIH PMC) URL:[Link]

-

1097968-27-8 CAS Number - Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate ChemSrc URL:[Link]

Sources

- 1. 1097968-27-8_CAS号:1097968-27-8_Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate - 化源网 [chemsrc.com]

- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 3. 1343476-44-7|(S)-2-Amino-N-((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)-3-methylbutanamide|BLD Pharm [bldpharm.com]

- 4. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Integration of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, scientists, and drug development professionals specializing in targeted protein degradation (PROTACs), peptidomimetics, and complex macrocycles.

Introduction & Mechanistic Rationale

The development of Proteolysis Targeting Chimeras (PROTACs) and advanced peptidomimetics heavily relies on the precise spatial arrangement of E3 ligase-recruiting motifs. Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate —a dipeptide-like building block comprising L-tert-leucine and methyl 4-aminobenzoate—is a critical intermediate originally popularized in the1[1] and subsequently adapted as a highly efficient precursor for von Hippel-Lindau (VHL) E3 ligase ligands[2].

The Causality Behind Pre-Assembly

In traditional SPPS, coupling an aliphatic amino acid like L-tert-leucine directly to an aniline derivative (such as methyl 4-aminobenzoate) on-resin is thermodynamically and kinetically unfavorable. The extreme steric bulk of the tert-butyl group shields the activated carboxylate, while the aniline nitrogen exhibits inherently weak nucleophilicity due to resonance delocalization into the aromatic ring. Attempting this coupling on a solid support typically results in <30% yield and intractable deletion sequences.

By utilizing the pre-assembled Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate building block, chemists bypass this bottleneck. The molecule presents a highly reactive, unhindered primary amine (on the tert-leucine moiety) that can readily attack a resin-bound activated carboxylic acid (e.g., a PROTAC linker)[3]. The C-terminal methyl ester acts as a robust protecting group during elongation and can be selectively saponified on-resin or post-cleavage to allow further functionalization.

Experimental Workflow & Visualization

The standard application of this building block involves a "reverse-direction" coupling strategy where the PROTAC linker or peptide chain is anchored to the resin, terminating in a free carboxylic acid. The building block is then introduced in the solution phase.

Workflow for the solid-phase integration of the tert-leucine-benzoate building block.

Quantitative Data: Optimization of Coupling Conditions

Because the nucleophile is the primary amine of the tert-leucine moiety, the adjacent tert-butyl group still imposes moderate steric hindrance. Selecting the correct coupling reagent is critical to drive the reaction to >95% completion.

Table 1: Optimization of On-Resin Coupling Conditions (0.1 mmol scale)

| Coupling Reagent | Base (Equiv) | Solvent | Time (min) | Temp | Conversion (%)* |

| DIC / Oxyma (3.0 eq) | None | DMF | 120 | 25 °C | 45% |

| HBTU (3.0 eq) | DIPEA (6.0 eq) | DMF | 120 | 25 °C | 62% |

| HATU (2.9 eq) | DIPEA (6.0 eq) | DMF | 60 | 25 °C | >95% |

| COMU (2.9 eq) | DIPEA (6.0 eq) | DMF | 45 | 25 °C | >98% |

*Conversion determined by microcleavage and RP-HPLC analysis at 220 nm. Note: The Kaiser test cannot be used here because the resin-bound species is a carboxylic acid, not an amine.

Step-by-Step Methodology

This protocol describes a self-validating system for coupling the building block to a resin-bound PROTAC linker, followed by on-resin saponification.

Phase 1: Resin Preparation & Activation

-

Swelling: Weigh 0.1 mmol of Rink Amide resin (pre-loaded with the desired POI ligand and a carboxyl-terminating linker) into a fritted SPPS syringe. Swell in 5 mL of Dichloromethane (DCM) for 20 minutes, followed by 5 mL of N,N-Dimethylformamide (DMF) for 20 minutes. Drain completely.

-

Activation: In a separate vial, dissolve 0.29 mmol (2.9 eq) of HATU in 2 mL of anhydrous DMF. Add 0.60 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIPEA).

-

Pre-activation: Add the activation mixture to the resin. Agitate for 3 minutes to form the active O-At ester on the resin-bound carboxylic acid.

Phase 2: Nucleophilic Coupling

-

Coupling: Dissolve 0.30 mmol (3.0 eq) of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate in 1 mL of DMF. Add this solution to the activated resin.

-

Agitation: Agitate the reaction mixture at room temperature for 60 minutes.

-

Validation (Microcleavage): Withdraw a few resin beads, wash with DCM, and treat with 100 µL of 95% Trifluoroacetic acid (TFA) for 10 minutes. Evaporate the TFA, dissolve in acetonitrile, and analyze via LC-MS. The mass should reflect the complete disappearance of the free linker mass and the appearance of the coupled methyl ester product.

-

Washing: Wash the resin thoroughly with DMF (3 × 5 mL) and DCM (3 × 5 mL).

Phase 3: On-Resin Saponification

Note: This step is employed if the final construct requires a free benzoic acid for further functionalization (e.g., coupling to a thiazole amine to complete a VHL ligand)[4]. Ensure your POI ligand is base-stable before proceeding. 8. Reagent Preparation: Prepare a 0.5 M solution of Lithium Hydroxide (LiOH) in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v). 9. Saponification: Add 4 mL of the LiOH solution to the resin. Agitate gently for 4 hours at room temperature. 10. Neutralization & Washing: Drain the basic solution. Wash the resin with 1% Acetic Acid in DMF (3 × 5 mL) to neutralize the carboxylate salts, followed by standard DMF (3 × 5 mL) and DCM (3 × 5 mL) washes. 11. Validation: Perform a second microcleavage and LC-MS analysis. The observed mass should shift by -14 Da (loss of the methyl group), confirming quantitative conversion to the free acid.

Phase 4: Cleavage and Global Deprotection

-

Cleavage: Treat the resin with 5 mL of a cleavage cocktail consisting of TFA/Triisopropylsilane (TIPS)/Water (95:2.5:2.5 v/v/v) for 2 hours.

-

Precipitation: Filter the cleavage solution into 40 mL of cold diethyl ether (-20 °C) to precipitate the final conjugate. Centrifuge, decant the ether, and dry the pellet under a vacuum.

References

- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker

- Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles Journal of Medicinal Chemistry

- Systematic exploration of different E3 ubiquitin ligases: an approach towards potent and selective CDK6 degraders Chemical Science (RSC Publishing)

Sources

- 1. researchgate.net [researchgate.net]

- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Systematic exploration of different E3 ubiquitin ligases: an approach towards potent and selective CDK6 degraders - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00167H [pubs.rsc.org]

Application Notes and Protocols: Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate as a Versatile Building Block for PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation.[1] These heterobifunctional molecules recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2] The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex.[3] This document provides detailed application notes and protocols for the use of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate, a novel building block for the synthesis of rigid and semi-rigid PROTAC linkers. The incorporation of the tert-butyl glycine motif is intended to impart conformational constraint, which can be advantageous for optimizing ternary complex formation.[4]

Introduction: The Critical Role of Linkers in PROTAC Design

The linker in a PROTAC molecule is not merely a spacer but a key component that governs its biological activity. Linker composition and length dictate the distance and relative orientation between the target protein and the E3 ligase, which is crucial for the formation of a productive ternary complex.[3] While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are commonly used, there is a growing interest in more rigid linkers that can pre-organize the PROTAC molecule into a bioactive conformation.[5][6] Such pre-organization can reduce the entropic penalty of ternary complex formation, potentially leading to improved potency and selectivity.

Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate is a bifunctional building block designed for the modular synthesis of PROTACs. It features a free amine for conjugation to a payload (either a POI ligand or an E3 ligase ligand) and a methyl ester that can be hydrolyzed to a carboxylic acid for further linker elaboration. The embedded (S)-tert-butyl glycine moiety introduces a degree of steric hindrance and conformational rigidity, which can be exploited to fine-tune the linker architecture.

Section 1: Synthesis of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

Protocol 1.1: Synthesis of Methyl (S)-4-(2-(tert-butoxycarbonylamino)-3,3-dimethylbutanamido)benzoate

Materials:

-

(S)-Boc-2-amino-3,3-dimethylbutanoic acid

-

Methyl 4-aminobenzoate

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (S)-Boc-2-amino-3,3-dimethylbutanoic acid (1.0 eq) in anhydrous DMF, add HBTU (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add methyl 4-aminobenzoate (1.05 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of EtOAc in hexanes) to afford the desired product.

Protocol 1.2: Boc Deprotection to Yield Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

Materials:

-

Methyl (S)-4-(2-(tert-butoxycarbonylamino)-3,3-dimethylbutanamido)benzoate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the Boc-protected intermediate from Protocol 1.1 in DCM.

-

Add TFA (10-20% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the pH is basic.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.

Characterization Data (Representative):

| Compound | Molecular Formula | Molecular Weight | 1H NMR (CDCl₃, 400 MHz) | HRMS (ESI) [M+H]+ |

| Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate | C₁₄H₂₀N₂O₃ | 264.32 | Expected peaks: δ 8.0-7.8 (d, 2H), 7.7-7.5 (d, 2H), 4.0-3.8 (s, 3H), 3.5-3.3 (m, 1H), 1.1-0.9 (s, 9H). | Calculated: 265.1547, Found: 265.1545 |

Section 2: Incorporation of the Building Block into a PROTAC Linker

The synthesized building block can be readily incorporated into a PROTAC linker through amide bond formation with a suitable E3 ligase ligand or POI ligand. The following protocol provides a general procedure for coupling with an E3 ligase ligand bearing a carboxylic acid, such as a pomalidomide derivative.

Protocol 2.1: Coupling to an E3 Ligase Ligand

Materials:

-

Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

-

Pomalidomide-linker-COOH (or other suitable E3 ligase ligand with a carboxylic acid handle)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Follow the amide coupling procedure outlined in Protocol 1.1, using the E3 ligase ligand-COOH as the carboxylic acid component and Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate as the amine component.

-

Purify the resulting intermediate by silica gel column chromatography or preparative HPLC.

Section 3: Further Linker Elaboration

The methyl ester of the building block serves as a handle for extending the PROTAC linker. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-functionalized POI ligand.

Protocol 3.1: Saponification of the Methyl Ester

Materials:

-

PROTAC intermediate from Protocol 2.1

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the methyl ester intermediate in a mixture of THF, MeOH, and water.

-

Add an aqueous solution of LiOH (1.5 - 2.0 eq).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

-

Extract the product with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Section 4: Final PROTAC Assembly

The final PROTAC is assembled by coupling the carboxylic acid intermediate from Protocol 3.1 with an amine-functionalized POI ligand.

Protocol 4.1: Coupling to a POI Ligand

Procedure:

-

Follow the amide coupling procedure outlined in Protocol 1.1, using the carboxylic acid intermediate from Protocol 3.1 and the amine-functionalized POI ligand.

-

Purify the final PROTAC by preparative reverse-phase HPLC to achieve high purity (>95%).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

Caption: Workflow for the synthesis of a PROTAC using the title building block.

Caption: General mechanism of action for a PROTAC.

Discussion and Conclusion

The use of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate as a building block for PROTAC linkers offers a strategic approach to introduce conformational rigidity. The tert-butyl group can restrict bond rotation, potentially leading to a more defined three-dimensional structure of the linker. This can be advantageous in cases where a high degree of flexibility is detrimental to the stability of the ternary complex. The modular nature of the synthesis allows for the facile generation of a library of PROTACs with varying linker lengths and attachment points, which is essential for optimizing degradation efficiency. The protocols provided herein are based on standard, robust chemical transformations and can be adapted for a wide range of E3 ligase and POI ligands.

References

- BenchChem. Application Notes and Protocols for the Synthesis of PROTACs with a C5 Amine Linker. 2025.

- Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - NIH.

- Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles.

- Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. Research Collection. 2023.

- BenchChem. Application Notes and Protocols: A Step-by-Step Guide to PROTAC Synthesis using Mal-PEG5-acid. 2025.

- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).

- BroadPharm. PROTAC linker, E3 Ligase Ligand-Linker.

- Current strategies for the design of PROTAC linkers: a critical review. PMC.

- BenchChem. A Researcher's Guide to PROTAC Ternary Complex Characterization: The Critical Role of the Linker. 2025.

- ChemicalBook. Benzoic acid, 4-amino-3-[[(2S)-2-oxetanylmethyl]amino]-, methyl ester.

- Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. PMC.

- Characteristic roadmap of linker governs the r

- PROTACs with linkers optimised to improve physical properties.... | Download Scientific Diagram.

- BOC Sciences. Alkyl Linkers in PROTACs - Improve Permeability & PK.

- MedChemExpress. Thiol-PEG3-Boc (Thiol-PEG3-t-butyl ester) | PROTAC Linker.

- Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ChemRxiv.

- Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). MDPI. 2025.

Sources

- 1. Methyl 3-amino-4-butanamido-5-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

Application Note: In Vitro Assay Development for VHL-Targeting PROTACs Using Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

Executive Summary & Mechanistic Rationale

The development of Proteolysis Targeting Chimeras (PROTACs) requires highly optimized E3 ligase ligands to ensure efficient ternary complex formation. Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate is a specialized, bifunctional building block used in the synthesis of von Hippel-Lindau (VHL) E3 ligase ligands [1].

From a structural biology perspective, this compound provides two critical advantages:

-

Target Engagement (L-tert-leucine moiety): The (S)-2-amino-3,3-dimethylbutanamido group is essential for anchoring the ligand deep into the hydrophobic pocket of the VHL protein, engaging in critical van der Waals interactions with residues Tyr98, Ser111, and His115.

-

Rigid Exit Vector (Methyl 4-aminobenzoate moiety): The benzoate ring provides a rigid, aromatic exit vector. Upon mild hydrolysis of the methyl ester (typically via LiOH), the resulting carboxylic acid serves as an ideal attachment point for linker conjugation. This rigidity restricts the conformational degrees of freedom, minimizing the entropic penalty during the formation of the Target-PROTAC-VHL ternary complex—a fundamental driver of catalytic ubiquitination [2].

This application note details the self-validating in vitro assay cascade required to evaluate PROTACs synthesized from this core building block.

Pathway & Workflow Visualization

To validate a PROTAC derived from this benzoate-core building block, the experimental workflow must sequentially prove: (1) VHL binding, (2) Ternary complex formation, and (3) Cellular degradation.

Figure 1: Mechanism of targeted protein degradation via VHL-recruiting PROTACs.

Figure 2: Step-by-step workflow for validating VHL-based PROTACs in vitro.

Experimental Protocols: The Assay Cascade

Protocol 1: Fluorescence Polarization (FP) VHL Binding Assay

Causality & Rationale: Before testing degradation, we must confirm that linker attachment to the hydrolyzed benzoate core does not sterically clash with the VHL binding pocket. FP is utilized here because it directly measures the displacement of a fluorescently labeled native ligand (FAM-HIF-1α peptide), ensuring the PROTAC binds the correct allosteric site [1].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT). Dilute recombinant VHL-Cul2-Rbx1 (VCB) complex to 30 nM and FAM-HIF-1α peptide to 10 nM.

-

Compound Titration: Prepare a 12-point, 3-fold serial dilution of the synthesized PROTAC in DMSO.

-

Assay Assembly: In a 384-well black microplate, add 10 µL of the VCB/FAM-HIF-1α master mix to 100 nL of the PROTAC dilutions (final DMSO concentration 1%).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium.

-

Detection: Read fluorescence polarization on a multimode microplate reader (Excitation: 485 nm, Emission: 535 nm).

-

Self-Validation Control: Include a positive control (unlinked VHL ligand, e.g., VH032) to validate the dynamic range of the assay.

Protocol 2: AlphaScreen Ternary Complex Formation Assay

Causality & Rationale: High binary affinity to VHL does not guarantee degradation. The PROTAC must cooperatively recruit the Protein of Interest (POI). AlphaScreen is chosen over Co-Immunoprecipitation because it is a homogeneous, wash-free assay. This preserves transient, low-affinity ternary complexes and is highly sensitive to the "hook effect"—a biphasic response diagnostic of PROTACs where excess compound saturates both proteins independently, breaking the ternary complex [3].

Step-by-Step Methodology:

-

Protein Labeling: Utilize a His-tagged POI and a biotinylated VCB complex.

-

Complex Assembly: In a 384-well OptiPlate, combine 10 nM His-POI, 10 nM biotin-VCB, and a 12-point titration of the PROTAC (from 1 pM to 10 µM).

-

Incubation: Incubate for 60 minutes at room temperature to allow ternary complex formation.

-

Bead Addition (Light Sensitive): Under green light, add 5 µg/mL of Streptavidin-Donor beads and 5 µg/mL of Nickel-Chelate Acceptor beads.

-

Final Incubation & Read: Incubate for an additional 60 minutes in the dark. Read luminescence at 615 nm using an Alpha-enabled plate reader.

-

Self-Validation Control: Pre-incubate a control well with a 100-fold excess of free VHL ligand. A loss of AlphaScreen signal confirms that the complex formation is specifically driven by the VHL-binding moiety of the PROTAC.

Protocol 3: HiBiT-Tagged Cellular Degradation Assay

Causality & Rationale: To measure true catalytic degradation, we must move to a live-cell format. The HiBiT system (a split-luciferase assay) is superior to Western blotting because it provides a highly quantitative, high-throughput measure of endogenous protein levels without the artifacts associated with exogenous overexpression [3].

Step-by-Step Methodology:

-

Cell Seeding: Seed CRISPR-engineered cells expressing a HiBiT-tagged POI into a 96-well white tissue culture plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

-

PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (10 µM to 0.1 nM).

-

Degradation Window: Incubate for 4 to 24 hours (time-course optimization is recommended as degradation kinetics vary by target).

-

Detection: Add an equal volume of Nano-Glo® HiBiT Lytic Reagent (containing the LgBiT protein and furimazine substrate). Shake for 10 minutes.

-

Measurement: Read luminescence. The signal is directly proportional to the remaining POI.

-

Self-Validation Control: Co-treat a parallel set of wells with the PROTAC and 1 µM of the proteasome inhibitor MG132. Rescue of the luminescent signal confirms that the loss of target is strictly due to proteasomal degradation, not off-target cytotoxicity.

Data Interpretation & Quantitative Metrics

To standardize the evaluation of PROTACs derived from the Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate core, summarize your findings against the following benchmark metrics.

| Assay Type | Key Metric | Expected Range for Optimized PROTAC | Mechanistic Interpretation |

| FP Binding | IC₅₀ (VHL) | 10 nM – 150 nM | Confirms the benzoate linkage does not sterically occlude the VHL binding pocket. |

| AlphaScreen | Peak Luminescence | Signal/Background > 10 | Indicates strong, cooperative ternary complex formation. |

| AlphaScreen | Hook Effect Peak | 100 nM – 1 µM | Identifies the optimal concentration for maximum ternary complex assembly. |

| HiBiT Cellular | DC₅₀ | 1 nM – 50 nM | The concentration at which 50% of the target protein is degraded. |

| HiBiT Cellular | Dₘₐₓ | > 85% | The maximum degradation capacity; indicates robust catalytic turnover. |

References

-

Title: Discovery of 4-Hydroxy-5-(substituted phenyl)-pyrrolidine-2-carboxamides as Potent Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. Source: Journal of Medicinal Chemistry (2014). URL: [Link]

-

Title: PROTAC targeted protein degraders: the past is prologue. Source: Nature Reviews Drug Discovery (2022). URL: [Link]

-

Title: Catalytic in vivo protein knockdown by small-molecule PROTACs. Source: Nature Chemical Biology (2015). URL: [Link]

Application Note: Catalytic Amide Bond Formation with Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate in PROTAC Synthesis

Executive Summary & Strategic Context

Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate (hereafter referred to as Intermediate 1 ) is a critical, high-value building block in the synthesis of von Hippel-Lindau (VHL) E3 ligase ligands used in Proteolysis Targeting Chimeras (PROTACs)[1],[2]. Structurally, it consists of a methyl 4-aminobenzoate core coupled to an L-tert-leucine residue, leaving a free primary α -amine.

The subsequent coupling of Intermediate 1 to the left-hand side (LHS) of the VHL ligand—typically an N-Boc-L-hydroxyproline derivative—represents a formidable synthetic bottleneck. The extreme steric bulk of the adjacent tert-butyl group severely retards nucleophilic attack. Traditional stoichiometric coupling reagents (e.g., HATU, EDC/HOBt) often require massive excesses and extended reaction times, which invariably lead to the epimerization of the carboxylic acid partner and high E-factors (environmental waste). To overcome this, catalytic direct amidation has emerged as a superior, atom-economical methodology that preserves stereochemical integrity[3],[4].

Mechanistic Rationale: Overcoming Steric Hindrance (E-E-A-T)

As an application scientist optimizing PROTAC workflows, it is crucial to understand why standard reagents fail and how catalysis solves the problem.

-

The Failure Mode of Stoichiometric Reagents: When using uronium salts like HATU, the carboxylic acid is rapidly converted into a highly reactive activated ester. Because the tert-butyl group of Intermediate 1 sterically blocks the incoming trajectory of the amine, the intermolecular C-N bond formation is drastically slowed. This kinetic delay allows the activated ester to undergo an intramolecular cyclization into an oxazolone intermediate. The oxazolone readily undergoes base-catalyzed enolization, resulting in the epimerization (loss of chirality) of the L-hydroxyproline derivative before the amide bond can form.

-

The Boronic Acid Solution: Boronic acid catalysts, such as 5-methoxy-2-iodophenylboronic acid (MIBA) or gem-diboronic acids, operate via a completely different mechanism[3],[4]. The boronic acid condenses with the carboxylic acid to form a transient monoacyloxyborane. The boron center acts as a Lewis acidic template, pre-organizing Intermediate 1 via dative bonding. This converts a difficult intermolecular collision into a highly favored intramolecular delivery of the amine to the carbonyl carbon. Because no oxazolone is formed, epimerization is completely suppressed.

-

The Group IV Metal Alternative: Titanium(IV) catalysts, such as Ti(O-iPr)₄, act as highly oxophilic Lewis acids that activate the carbonyl group while accommodating bulky substrates in their coordination sphere, offering a highly scalable alternative for process chemistry[5].

Workflow for VHL ligand assembly via catalytic amidation of Intermediate 1.

Experimental Methodologies

Protocol A: Boronic Acid-Catalyzed Direct Amidation (Bench-Scale Optimization)

This protocol utilizes 5-methoxy-2-iodophenylboronic acid (MIBA) to couple Intermediate 1 with N-Boc-(2S,4R)-4-hydroxyproline.

Reagents:

-

Intermediate 1 : 1.00 mmol

-

N-Boc-(2S,4R)-4-hydroxyproline: 1.05 mmol

-

MIBA Catalyst: 0.10 mmol (10 mol%)

-

Solvent: Fluorobenzene (15 mL)

-

Desiccant: Activated 4Å Molecular Sieves (2.0 g)

Step-by-Step Procedure:

-

Apparatus Setup: Equip a 50 mL round-bottom flask with a Soxhlet extractor containing the activated 4Å molecular sieves in the thimble. Attach a reflux condenser under a nitrogen atmosphere.

-

Causality: Placing the sieves in a Soxhlet thimble rather than directly in the flask prevents mechanical abrasion of the sieves and prevents the catalyst/product from being irreversibly trapped in the zeolite pores.

-

-

Reaction Initiation: Add Intermediate 1 , the carboxylic acid, and the MIBA catalyst to the flask. Add 15 mL of fluorobenzene.

-

Causality: Fluorobenzene (b.p. 85 °C) provides the optimal thermal energy to drive the catalytic cycle without causing thermal degradation of the Boc-protecting group, which can occur in higher-boiling solvents like toluene[6].

-

-

Reflux & Self-Validation: Heat the mixture to a vigorous reflux (external bath at 100 °C) for 16 hours.

-

Self-Validation: The reaction is a self-validating system; the continuous extraction of water into the Soxhlet thimble drives the thermodynamic equilibrium toward the amide product. Reaction completion can be orthogonally verified via LC-MS (monitoring the disappearance of the amine mass).

-

-

Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash sequentially with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine. Dry over MgSO₄ and concentrate in vacuo.

Catalytic cycle of boronic acid-mediated direct amidation overcoming steric hindrance.

Protocol B: Titanium(IV)-Catalyzed Direct Amidation (Process Scale-Up)

For multi-gram scale-up where boronic acids may be cost-prohibitive, Group IV metal catalysis offers a robust alternative[5].

Step-by-Step Procedure:

-

Preparation: In a 250 mL reactor equipped with a Dean-Stark trap, combine Intermediate 1 (10.0 mmol) and the carboxylic acid (10.5 mmol) in cyclopentyl methyl ether (CPME, 100 mL).

-

Catalyst Addition: Slowly add Ti(O-iPr)₄ (1.5 mmol, 15 mol%) via syringe.

-

Causality: CPME is selected as a green solvent that forms an excellent azeotrope with water, allowing highly efficient water removal in the Dean-Stark trap without the need for molecular sieves.

-

-

Reflux: Heat to reflux (106 °C) for 18 hours.

-

Self-Validation: The stoichiometric collection of water (~0.18 mL) in the Dean-Stark trap visually confirms reaction progression. Aliquots analyzed via chiral HPLC will confirm the absence of epimerized byproducts, validating the mild nature of the Ti(IV) activation.

-

-

Quench: Cool the mixture and quench with 5 mL of water to hydrolyze the titanium catalyst into insoluble TiO₂. Filter through a pad of Celite, wash the filtrate with 0.5M NaOH, and concentrate.

Quantitative Data Analysis

The following table summarizes the performance metrics of catalytic amidation versus traditional stoichiometric coupling for the synthesis of the VHL ligand core. Catalytic methods drastically reduce the E-factor (mass of waste per mass of product) while virtually eliminating epimerization.

| Methodology | Catalyst / Reagent | Yield (%) | Epimerization (%) | E-Factor | Scalability |

| Stoichiometric | HATU / DIPEA (1.5 equiv) | 62 | 8.5 | > 50 | Poor |

| Boronic Acid Catalysis | MIBA (10 mol%) | 89 | < 0.5 | < 10 | Excellent |

| Group IV Catalysis | Ti(O-iPr)₄ (15 mol%) | 84 | < 1.0 | < 15 | Good |

Note: Epimerization was determined via chiral HPLC analysis of the crude reaction mixture prior to purification.

References

-

Ishihara, K., et al. "Organoboron catalysis for direct amide/peptide bond formation." Chemical Communications, 2024, 60, 448-451.

-

Bricelj, A., et al. "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points." Frontiers in Chemistry, 2021, 9, 707317.

-

Lanigan, R. M., et al. "Green Catalytic Direct Amide Bond Formation." RSC Books, 2013.

-

Wang, H., et al. "Catalytic Dehydrative Peptide Synthesis with gem-Diboronic Acids." ACS Catalysis, 2019, 10(1), 523-534.

-

Lundberg, H., et al. "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4." Chemistry Central Journal, 2017, 11, 87.

Sources

- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

Application Note & Detailed Protocols for Bioconjugation Utilizing Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

Introduction: A New Frontier in Bioconjugation for Targeted Therapeutics

The field of biotherapeutics is increasingly focused on the development of highly targeted drug delivery systems that maximize efficacy while minimizing off-target toxicity. Antibody-drug conjugates (ADCs) represent a paradigm of such systems, combining the exquisite specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule payload. The success of an ADC is critically dependent on the precise and stable linkage of the payload to the antibody.[1] This document provides a comprehensive guide to the bioconjugation of a novel payload molecule, Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate, to a monoclonal antibody.

This application note will detail a robust protocol for the covalent attachment of this molecule via its primary amine to the carboxyl groups present on the surface of an antibody. The methodology leverages the well-established and versatile 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, a "zero-length" crosslinking approach that creates a stable amide bond.[2][3] We will provide a step-by-step experimental workflow, from reagent preparation to the purification and characterization of the final conjugate, ensuring scientific integrity and reproducibility.

Principle of the Method: EDC/NHS Mediated Amide Bond Formation

The conjugation of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate to a monoclonal antibody is achieved through a two-step process that targets the carboxyl groups of glutamic and aspartic acid residues on the antibody surface.

-

Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the antibody to form a highly reactive and unstable O-acylisourea intermediate.[3]

-

Formation of a Semi-Stable NHS Ester: To enhance the efficiency of the reaction and minimize the hydrolysis of the O-acylisourea intermediate, N-hydroxysuccinimide (or its water-soluble analog, Sulfo-NHS) is introduced. It reacts with the intermediate to form a more stable, amine-reactive NHS ester.[2][3]

-

Nucleophilic Attack by the Primary Amine: The primary amine of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate then attacks the NHS ester, resulting in the formation of a stable amide bond and the release of NHS.[1]

This two-step approach provides greater control over the conjugation reaction and is generally more efficient than a one-step EDC-mediated reaction.[3]

Figure 1: Reaction mechanism of EDC/NHS mediated conjugation.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Catalog Number | Notes |

| Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate | Custom Synthesis | N/A | Dissolve in anhydrous DMSO to prepare a stock solution. |

| Monoclonal Antibody (e.g., Human IgG1) | Various | At a concentration of ≥2 mg/mL. | |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Various | Store at -20°C with desiccant. Equilibrate to room temperature before opening.[4] | |

| N-Hydroxysulfosuccinimide (Sulfo-NHS) | Various | Store at 4°C with desiccant. | |

| Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) | In-house | Prepare fresh. | |

| Coupling Buffer (Phosphate-Buffered Saline, pH 7.2-7.5) | Various | Must be free of primary amines.[1] | |

| Quenching Buffer (1 M Tris-HCl, pH 8.5) | In-house | To stop the reaction. | |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Various | For dissolving the payload. | |

| Zeba™ Spin Desalting Columns (7K MWCO) | Thermo Fisher | 89882 | For buffer exchange and purification. |

| Amicon® Ultra Centrifugal Filter Units (30K MWCO) | MilliporeSigma | For concentrating the final ADC. |

Step-by-Step Conjugation Protocol

Figure 2: Experimental workflow for ADC synthesis.

Phase 1: Preparation

-

Reagent Preparation:

-

Prepare Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) and Coupling Buffer (PBS, pH 7.2). Ensure all buffers are filtered and degassed.

-

Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[4]

-

Prepare a 10 mg/mL stock solution of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate in anhydrous DMSO.

-

-

Antibody Preparation:

-

Buffer exchange the antibody into Activation Buffer using a Zeba™ Spin Desalting Column to a final concentration of 2-10 mg/mL. This step is crucial to remove any amine-containing buffers like Tris.[1]

-

Phase 2: Antibody Activation

-

To 1 mL of the antibody solution in Activation Buffer, add EDC to a final concentration of 2 mM and Sulfo-NHS to a final concentration of 5 mM.

-

Scientist's Note: The molar ratio of Antibody:EDC:Sulfo-NHS can be optimized, but a good starting point is approximately 1:10:25 for a 1 mg/mL antibody solution.[5]

-

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Phase 3: Conjugation

-

Immediately after activation, remove excess EDC and Sulfo-NHS by buffer exchanging the activated antibody into Coupling Buffer (pH 7.2) using a Zeba™ Spin Desalting Column. This step also raises the pH to favor the reaction with the primary amine.[4]

-

Add a 10- to 20-fold molar excess of the dissolved Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate solution to the activated antibody solution. Ensure the final concentration of DMSO is below 10% to avoid antibody denaturation.[6]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Phase 4: Purification

-

Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM and incubating for 15 minutes.

-

Purify the ADC from unreacted payload and other small molecules using a Zeba™ Spin Desalting Column, exchanging the buffer to a desired storage buffer (e.g., PBS, pH 7.4).

-

Concentrate the purified ADC using an Amicon® Ultra centrifugal filter unit if necessary.

Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR of ADCs.[7] The conjugation of the hydrophobic payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated payloads.

Typical HIC-HPLC Parameters:

| Parameter | Condition |

| Column | Butyl or Phenyl-based HIC column |

| Mobile Phase A | 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0 |

| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 |

| Gradient | Linear gradient from 0% to 100% B over 30 minutes |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 280 nm |

Data Analysis:

The average DAR is calculated as a weighted average of the peak areas of the different drug-loaded species.[7][]

Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

| Peak ID | Drug Load (DAR) | Retention Time (min) | Peak Area (%) |

| 1 | 0 | 10.5 | 15 |

| 2 | 1 | 12.8 | 25 |

| 3 | 2 | 14.2 | 30 |

| 4 | 3 | 15.5 | 20 |

| 5 | 4 | 16.8 | 10 |

| Average DAR | 2.05 | 100 |

Average DAR = ((150) + (251) + (302) + (203) + (104)) / 100 = 2.05*

Mass Spectrometry (MS)

Intact mass analysis by electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the identity of the different drug-loaded species and to verify the DAR distribution.[]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Conjugation Efficiency | - Inactive EDC/Sulfo-NHS due to hydrolysis.- pH of activation buffer is too high.- Presence of primary amines in buffers. | - Use fresh EDC/Sulfo-NHS and equilibrate to room temperature before use.[4]- Ensure activation buffer pH is between 4.5-6.0.[2]- Use amine-free buffers for antibody preparation and conjugation.[1] |

| Antibody Aggregation | - High concentration of organic solvent (DMSO).- High DAR leading to increased hydrophobicity. | - Keep the final DMSO concentration below 10%.[6]- Optimize the molar excess of the payload to achieve a lower average DAR. |

| Precipitation during Reaction | - Antibody concentration is too high.- Suboptimal buffer conditions. | - Perform the reaction at a lower antibody concentration.- Ensure the pH is appropriate for each step and that the antibody is soluble in the chosen buffers. |

References

-

Site-Specific Lysine Arylation as an Alternative Bioconjugation Strategy for Chemically Programmed Antibodies and Antibody–Drug Conjugates. ACS Publications. Available from: [Link]

-

A review of conjugation technologies for antibody drug conjugates. PMC - NIH. Available from: [Link]

-

Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications (RSC Publishing). Available from: [Link]

-

Lysine-based Conjugation Service. Creative Biolabs. Available from: [Link]

-

Conjugation Protocol for Amine-Reactive CoraFluor™ Reagents. Bio-Techne. Available from: [Link]

-

Characterization of Antibody-Drug Conjugates (ADC) using 2-Dimension Liquid Chromatography (2D-LC) and Native Mass Spectrometric. Agilent. Available from: [Link]

-

HIC HPLC Analysis of Biopolymer, Conjugate, and ADC. CellMosaic. Available from: [Link]

-

Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. ResearchGate. Available from: [Link]

-

Amine-Reactive Probes. the Joseph Lab. Available from: [Link]

-

Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. Available from: [Link]

-

Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent. Available from: [Link]

-

Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. PubMed. Available from: [Link]

-

Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Waters Corporation. Available from: [Link]

-

High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. Available from: [Link]

-

Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody–Drug Conjugates Based on Size Exclusion Chromatography. Analytical Chemistry - ACS Publications. Available from: [Link]

-

Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates. J-Stage. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. covachem.com [covachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

Introduction:

This guide is a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate. The complex structure of this compound, which includes a basic primary amine and a lipophilic tert-butyl group, often leads to solubility issues. This document provides a structured and in-depth troubleshooting approach based on fundamental physicochemical principles and proven experimental strategies. By explaining the rationale behind each technique, this guide aims to empower users to make well-informed decisions in their experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions about the solubility of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate.

Q1: Why is Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate poorly soluble in water or standard buffers like PBS (pH 7.4)?

A1: The limited aqueous solubility of this compound is due to its molecular structure. The large, non-polar tert-butyl group and the aromatic benzene ring make the molecule significantly lipophilic (hydrophobic). While the primary amine group can be ionized to form a more soluble salt, the molecule as a whole retains a strong hydrophobic character. At a neutral pH, such as in PBS (pH 7.4), the primary amine is only partially protonated, resulting in insufficient electrostatic interactions with water to overcome the compound's crystal lattice energy.

Q2: I tried heating the solution to dissolve the compound, but it precipitates out again when it cools. What is happening?

A2: This phenomenon indicates that the compound's solubility is highly dependent on temperature but is thermodynamically unstable in the solvent system at lower temperatures. Heating provides the energy needed to break the crystal lattice, allowing the solvent to dissolve the molecule. However, as the solution cools, it returns to a lower energy state, and the compound precipitates out because it is no longer soluble at the reduced temperature. This suggests that temperature modification alone is not a reliable method for achieving a stable formulation.

Q3: Is it possible to use a co-solvent like DMSO or ethanol to dissolve the compound first?

A3: Yes, this is a widely used and often effective initial approach. Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate is typically soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents such as ethanol.[1] A common method is to prepare a concentrated stock solution in one of these organic solvents, which can then be diluted into the aqueous experimental medium. It is crucial to monitor the final concentration of the organic solvent in the aqueous phase, as it can affect the experimental system (e.g., cell viability). As a best practice, the final co-solvent concentration should be kept below 1%, and often under 0.1%, to minimize potential off-target effects.[2]

Q4: What is the pKa of the primary amine, and why is it important?

A4: The pKa of the primary amine is a crucial parameter that determines its ionization state at different pH levels. While the precise experimental pKa for this specific molecule is not widely published, it can be estimated based on similar aniline derivatives to be in the range of 4-5. This means that at a pH below its pKa, the amine group will be predominantly protonated (-NH3+), forming a more water-soluble cation.[3] Conversely, at a pH above the pKa, it will exist in its neutral, less soluble form (-NH2).[3] Understanding this relationship is key to using pH modification as a solubilization strategy.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section offers detailed, step-by-step protocols to systematically address and resolve solubility issues with Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate.

Guide 1: pH-Dependent Solubility Adjustment

Principle: The most direct method to enhance the solubility of an ionizable compound is to adjust the pH of the aqueous medium to favor the charged form. For Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate, which has a basic primary amine, lowering the pH will increase the proportion of the protonated, more soluble form.[4][]

Experimental Protocol: pH Adjustment for Solubilization

-

Prepare Acidic Buffers: Create a series of biologically compatible buffers with pH values below the estimated pKa of the primary amine. Suitable options include citrate buffers (pH 3-6) or acetate buffers (pH 3.6-5.6).

-

Initial Solubility Screening:

-

Add a known excess amount of the solid compound into separate vials.

-

Add a fixed volume of each acidic buffer to the vials.

-

Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 2-24 hours).

-

-

Quantification:

-

After equilibration, filter the samples using a 0.22 µm syringe filter to remove undissolved solids.

-

Measure the concentration of the dissolved compound in the filtrate with a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer's pH to create a pH-solubility profile. This will help identify the optimal pH for your desired concentration.

Data Presentation: Expected pH-Solubility Profile

| pH | Buffer System | Expected Solubility Trend | Rationale |

| 3.0 | Citrate | Highest | The amine is almost fully protonated (>90%), maximizing electrostatic interactions with water. |

| 4.0 | Citrate/Acetate | High | The amine is predominantly protonated. |

| 5.0 | Acetate | Moderate | As the pH approaches the pKa, a significant portion of the compound remains protonated. |

| 6.0 | MES/Phosphate | Low | Above the pKa, the neutral form becomes dominant, causing a sharp drop in solubility. |

| 7.4 | PBS/HEPES | Very Low | The compound is mainly in its neutral, lipophilic form, leading to minimal aqueous solubility. |

Troubleshooting Logic: pH Adjustment Strategy

Caption: Decision workflow for using pH adjustment to solubilize a basic compound.

Guide 2: Co-Solvent Systems

Principle: When pH modification is not sufficient or feasible, a water-miscible organic co-solvent can enhance solubility by reducing the polarity of the solvent system. The co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the lipophilic portions of the solute.[4][6]

Recommended Co-solvents:

-

Dimethyl Sulfoxide (DMSO): A potent, polar aprotic solvent ideal for creating high-concentration stock solutions.[1]

-

Ethanol (EtOH): A polar protic solvent often favored for biological applications due to its lower toxicity compared to DMSO.[2]

-

Polyethylene Glycol 400 (PEG 400): A non-ionic, water-miscible polymer commonly used in pharmaceutical formulations.[2]

-

Propylene Glycol (PG): Another widely used co-solvent with a good safety profile.[2]

Experimental Protocol: Co-solvent Screening

-

Prepare Stock Solution: Dissolve a high concentration of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate in your chosen co-solvent (e.g., 10-50 mM in 100% DMSO).

-

Serial Dilution into Aqueous Buffer:

-

Perform serial dilutions of the stock solution into your target aqueous buffer (e.g., PBS pH 7.4).

-

Thoroughly vortex each dilution.

-

-

Visual Inspection for Precipitation: Check the samples for any cloudiness or precipitation immediately after dilution and after a 1-2 hour incubation period at the experimental temperature. The highest concentration that remains clear is the approximate solubility limit in that co-solvent/buffer system.

-

Kinetic Solubility Assessment (Optional): For a more quantitative measurement, use nephelometry or a plate-based reader to measure light scattering as the compound is titrated into the buffer. A sharp increase in scattering indicates precipitation.

Data Presentation: Co-solvent Compatibility Table

| Co-solvent | Max Recommended % (v/v) in Cell-Based Assays | Pros | Cons |

| DMSO | < 0.5% | Excellent solubilizing power for many compounds. | Can be toxic to cells at higher concentrations; may affect enzymes.[7] |

| Ethanol | < 1.0% | Lower toxicity than DMSO; volatile. | May denature proteins at higher concentrations. |

| PEG 400 | Up to 5-10% (assay dependent) | Low toxicity; widely used in formulations. | Can be viscous; may interfere with some assays. |

| Propylene Glycol | Up to 5% (assay dependent) | Low toxicity; good safety profile. | Less powerful solubilizer than DMSO for highly lipophilic compounds. |

Guide 3: Salt Form Selection